6-Fluoro-4-iodonicotinaldehyde

Description

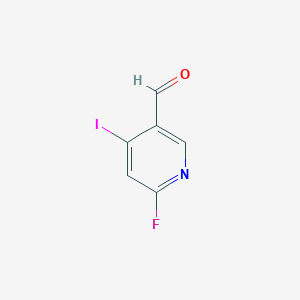

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHOGKQPIMNAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 4 Iodonicotinaldehyde and Analogues

De Novo Synthetic Routes to Fluoro-Iodonicotinaldehyde Scaffolds

The de novo synthesis of highly substituted pyridines, such as 6-fluoro-4-iodonicotinaldehyde, offers a powerful strategy for accessing complex structures from simple, acyclic starting materials. This approach is particularly advantageous as it allows for the convergent assembly of multiple substituents around the pyridine (B92270) core. The key challenges in a de novo route to the target compound lie in the controlled construction of the pyridine ring and the precise, regioselective installation of the fluoro, iodo, and aldehyde functionalities.

Strategies Involving Pyridine Ring Construction

The formation of the pyridine ring is the cornerstone of any de novo synthesis. Several classical and modern methods are available, each with its own scope and limitations. For a tetrasubstituted pyridine like the target compound, multicomponent reactions are often favored for their efficiency.

Common strategies for pyridine ring synthesis include:

Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. organic-chemistry.org While traditionally used for symmetrical dihydropyridines, modifications can allow for the synthesis of unsymmetrically substituted pyridines. organic-chemistry.org

Krohnke Pyridine Synthesis: This reaction utilizes the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. It is a versatile method for preparing 2,4,6-trisubstituted pyridines.

Guareschi-Thorpe Synthesis: This involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, leading to a 2-pyridone, which can be further functionalized.

Cycloaddition Reactions: Transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a powerful tool for constructing substituted pyridines with excellent regiocontrol. researchgate.net Similarly, [4+2] cycloaddition (Diels-Alder) reactions of 1-azadienes with appropriate dienophiles can be employed.

A plausible de novo approach for a fluoro-iodonicotinaldehyde scaffold might involve a [3+3] cycloaddition, which has been shown to be effective for creating highly functionalized 4-fluoropyridines. researchgate.net

Regioselective Introduction of Fluorine and Iodine Substituents

The precise placement of halogen atoms on the pyridine ring is critical. The electronic nature of the pyridine ring—an electron-deficient system—governs its reactivity towards electrophilic substitution.

Fluorination: Direct fluorination of pyridine is challenging due to the harsh conditions and lack of selectivity. More commonly, fluorine is introduced using electrophilic fluorinating agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). organic-chemistry.org Alternatively, the Balz-Schiemann reaction on a corresponding aminopyridine offers a classic route. In many synthetic strategies, the fluorine atom is incorporated into one of the acyclic precursors before the ring-forming reaction.

Iodination: The introduction of iodine onto a pyridine ring can be achieved through electrophilic iodination. Due to the deactivating nature of the pyridine nitrogen and the fluorine substituent, powerful iodinating systems are often required. Common reagents include iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent or a Lewis acid. d-nb.info Radical-based C-H iodination protocols have also been developed that show selectivity for the C3 and C5 positions of pyridines. rsc.org The regioselectivity is heavily influenced by the directing effects of the substituents already present on the ring. For instance, iodination of 3,5-dichlorosubstituted phenols and anilines shows distinct ortho and para selectivity, a principle that can be extended to pyridine systems. nih.gov

Table 1: Selected Reagents for Electrophilic Halogenation of Pyridine Scaffolds

| Halogen | Reagent(s) | Typical Conditions | Reference(s) |

| Fluorine | Selectfluor | Acetonitrile, room temperature | organic-chemistry.org |

| Fluorine | HF·pyridine complex / K₂S₂O₈ | Dichloromethane, mild conditions | organic-chemistry.org |

| Iodine | I₂ / H₂SO₄ / Oxidant | Acidic medium, elevated temperature | d-nb.info |

| Iodine | N-Iodosuccinimide (NIS) / TFA | Acidic catalysis | researchgate.net |

| Iodine | I₂ / Silver Salts (e.g., AgSbF₆) | Dichloromethane | d-nb.infonih.gov |

| Iodine | I₂ / TBHP | Radical conditions | rsc.org |

Aldehyde Moiety Installation Techniques

The formyl group (-CHO) can be introduced either during the ring construction or, more commonly, onto the pre-formed halo-substituted pyridine ring.

Methods for installing the aldehyde group include:

Formylation of Organometallics: A common and effective method involves the metal-halogen exchange of an iodopyridine using an organolithium reagent (e.g., n-BuLi) or Grignard reagent formation, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Oxidation of a Methyl Group: If a methylpyridine is synthesized, it can be oxidized to the corresponding aldehyde using reagents like selenium dioxide (SeO₂) or chromium-based oxidants. imperial.ac.uk

Reduction of a Carboxylic Acid or its Derivatives: A nicotinic acid derivative can be reduced to the aldehyde. This is often a two-step process involving conversion of the acid to an activated species (like an acid chloride or Weinreb amide) followed by controlled reduction with a mild hydride reagent such as diisobutylaluminium hydride (DIBAL-H). imperial.ac.ukvanderbilt.edu

Hydrolysis of a Nitrile: A cyanopyridine (nicotinonitrile) can be partially reduced with a reagent like DIBAL-H to an imine, which is then hydrolyzed to the aldehyde upon aqueous workup. organic-chemistry.orgorganic-chemistry.org

Functional Group Interconversions from Related Precursors

Synthesizing this compound from an existing pyridine derivative is often a more practical and convergent approach than a de novo synthesis, especially if a suitably substituted precursor is commercially available or readily accessible. This strategy relies on the robust and predictable nature of functional group interconversion (FGI) reactions. organic-chemistry.orgub.eduyoutube.com

Transformations from Other Halogenated Pyridine Derivatives

The synthesis can commence from a pyridine ring that already contains some of the required halogen atoms. The differential reactivity of various halogens in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions allows for selective transformations. For instance, in polyhalogenated pyridines, a fluorine atom is typically more susceptible to SNAr than chlorine or bromine, while an iodine or bromine atom is preferred for metal-catalyzed reactions. researchgate.net

A hypothetical route could start with a precursor like 5-bromo-2-chloro-4-fluoropyridine. researchgate.net Through a series of regioselective reactions, the desired substituents could be installed. For example, a precursor such as 6-fluoro-4-iodonicotinic acid could be converted to the target aldehyde. This transformation can be achieved by first converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by a Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst) or by reaction with a specific reducing agent.

Table 2: Plausible Functional Group Interconversions to an Aldehyde

| Starting Functional Group | Reagent(s) | Intermediate | Final Product | Reference(s) |

| Carboxylic Acid (-COOH) | 1. SOCl₂2. H₂, Pd/BaSO₄, quinoline-S | Acid Chloride | Aldehyde | imperial.ac.uk |

| Carboxylic Acid (-COOH) | 1. CDI2. Weinreb amine3. DIBAL-H | Weinreb Amide | Aldehyde | imperial.ac.uk |

| Nitrile (-CN) | 1. DIBAL-H2. H₃O⁺ | Imine | Aldehyde | vanderbilt.edu |

| Ester (-COOR) | 1. DIBAL-H (1 eq., low temp) | Hemiacetal | Aldehyde | imperial.ac.uk |

| Methyl (-CH₃) | SeO₂ | - | Aldehyde | imperial.ac.uk |

Synthesis from 2-Fluoropyridine Derivatives (e.g., 2-fluoro-4-iodopyridine)

The compound 2-fluoro-4-iodopyridine (B1312466) serves as a valuable and logical starting material for the synthesis of nicotinaldehyde derivatives functionalized at the 3-position. The fluorine atom at the 2-position and the iodine at the 4-position activate the C3 position for deprotonation.

A common synthetic sequence involves:

Directed ortho-Metalation: Treatment of 2-fluoro-4-iodopyridine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) can selectively deprotonate the C3 position. The directing effect of the 2-fluoro substituent favors metalation at the adjacent C3 position.

Formylation: The resulting 3-lithiated pyridine intermediate is a potent nucleophile. Quenching this intermediate with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), introduces the aldehyde group at the C3 position. diva-portal.org

Final Product: Aqueous workup then yields the target 2-fluoro-4-iodonicotinaldehyde. While this produces an isomer of the title compound, the same principle applies to appropriately substituted precursors to achieve the 6-fluoro isomer. For instance, starting with a 2-fluoro-4-iodopyridine and aiming for a 6-fluoro product would require a more complex, multi-step sequence likely involving ring-opening/ring-closing or extensive functional group manipulation. However, if the starting material were 6-fluoropyridine, a sequence of directed iodination followed by directed formylation could be envisioned to construct the target molecule.

The reactivity of 2-fluoropyridines in nucleophilic aromatic substitution (SNAr) is notably high, often exceeding that of corresponding chloro- or bromopyridines, providing another avenue for derivatization if needed. nih.govrsc.org

Conversion of Carboxylic Acid Derivatives to Aldehydes

The transformation of carboxylic acid derivatives into aldehydes represents a crucial step in the synthesis of various bioactive molecules, including this compound and its analogues. This conversion requires precise control of the reducing agent to prevent over-reduction to the corresponding alcohol. Several established methods can be employed for this purpose, utilizing starting materials such as carboxylic acids, esters, or acid chlorides.

A common and effective strategy involves the reduction of a suitable carboxylic acid derivative. For instance, the synthesis of the structural isomer, 2-fluoro-4-iodonicotinaldehyde, has been reported, which provides a strong basis for the synthesis of the 6-fluoro analogue. In a documented procedure, 2-fluoro-4-iodopyridine undergoes lithiation followed by a reaction with ethyl formate (B1220265) to yield 2-fluoro-4-iodonicotinaldehyde. This aldehyde was then oxidized to the corresponding 2-fluoro-4-iodonicotinic acid. google.com This transformation suggests that the reverse reaction, the reduction of a 6-fluoro-4-iodonicotinic acid derivative, is a viable route to obtain this compound.

The general approach for the conversion of a carboxylic acid to an aldehyde typically involves a two-step process. First, the carboxylic acid is converted into a more reactive derivative, such as an acid chloride or an ester. Subsequently, this derivative is subjected to a controlled reduction.

One widely used method is the Rosenmund reduction, which involves the hydrogenation of an acid chloride using a poisoned catalyst, typically palladium on barium sulfate. However, this method can sometimes be harsh for multifunctional molecules.

A milder and more versatile approach is the use of specific reducing agents that are known to stop at the aldehyde stage. For example, the reduction of an ester, such as methyl 6-fluoro-4-iodonicotinate, can be achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures. The low temperature is critical to prevent the aldehyde from undergoing further reduction to the alcohol.

Alternatively, the carboxylic acid can be converted into a Weinreb amide. The resulting N-methoxy-N-methylamide is particularly stable and reacts with organometallic reagents or hydrides like lithium aluminum hydride (LiAlH₄) to form a stable chelated intermediate which, upon workup, hydrolyzes to the aldehyde. This method is known for its high yields and chemoselectivity.

Another approach involves the direct reduction of the carboxylic acid using specific reagents that can selectively perform this transformation. However, these methods are often substrate-dependent and may require careful optimization.

The following table summarizes potential synthetic routes for the conversion of 6-fluoro-4-iodonicotinic acid derivatives to this compound, based on established chemical principles.

Table 1: Potential Synthetic Routes for the Preparation of this compound from Carboxylic Acid Derivatives

| Starting Material | Reagent(s) | Intermediate | Product | Key Considerations |

|---|

Detailed research findings on the synthesis of closely related structures, such as various substituted nicotinic acid derivatives, further support the feasibility of these proposed routes. For example, the synthesis of nicotinic acid hydrazides from nicotinic acid esters is a well-documented transformation, highlighting the reactivity of the ester group which can be exploited for reduction to the aldehyde. researchgate.netjocpr.comjst.go.jp

The choice of the specific synthetic methodology will depend on the availability of starting materials, the desired scale of the reaction, and the compatibility of the reagents with the fluoro and iodo substituents on the pyridine ring.

Reactivity of the Aldehyde Functionality

The aldehyde group is a key site for a variety of chemical transformations, characterized by the electrophilic nature of the carbonyl carbon.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. The electron-withdrawing effects of the pyridine ring and the halogen substituents are anticipated to enhance the electrophilicity of the aldehyde, making it more reactive towards nucleophilic addition compared to less electron-poor aldehydes.

Upon attack by a nucleophile, the pi bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the corresponding alcohol. This process is fundamental to many synthetic transformations.

Table 1: Examples of Expected Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | (6-Fluoro-4-iodopyridin-3-yl)methanol |

| Organometallics | Grignard reagents (R-MgBr) | Secondary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

Condensation Reactions (e.g., Aldol (B89426) Condensations)

While this compound itself cannot enolize, it can act as an electrophilic partner in condensation reactions with enolates derived from other carbonyl compounds. In a crossed aldol condensation, a base would be used to deprotonate a suitable ketone or aldehyde, generating an enolate which would then attack the carbonyl carbon of this compound. The initial adduct, a β-hydroxy carbonyl compound, may then undergo dehydration, particularly under forcing conditions, to yield an α,β-unsaturated carbonyl compound.

Oxidation and Reduction Pathways

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are expected to convert the aldehyde to the corresponding 6-fluoro-4-iodonicotinic acid. Milder, more selective oxidizing agents like silver oxide (Ag₂O) can also be employed for this transformation.

Reduction: The aldehyde can be reduced to (6-fluoro-4-iodopyridin-3-yl)methanol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent for this purpose. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective, although care must be taken as they can sometimes react with other functional groups.

Wittig and Related Olefination Reactions

The Wittig reaction provides a powerful method for converting aldehydes into alkenes. In this reaction, a phosphorus ylide (Wittig reagent) attacks the aldehyde carbonyl, leading to the formation of an oxaphosphetane intermediate which then collapses to form an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

Table 2: Expected Products from Wittig Reaction with this compound

| Wittig Reagent | Expected Alkene Product |

|---|---|

| Methyltriphenylphosphonium bromide (with base) | 6-Fluoro-4-iodo-3-vinylpyridine |

Reactivity of the Aryl Halides (Fluoro and Iodo)

The presence of two different halogen atoms on the pyridine ring allows for selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F. This selectivity is primarily due to the difference in bond dissociation energies of the carbon-halogen bonds.

Given this reactivity trend, the carbon-iodine bond in this compound is expected to be significantly more reactive than the carbon-fluorine bond in palladium-catalyzed reactions. This allows for selective coupling at the 4-position of the pyridine ring while leaving the fluoro substituent intact.

A prominent example is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Table 3: Expected Products from Selective Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Catalyst/Base System | Expected Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Fluoro-4-phenylnicotinaldehyde |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 6-Fluoro-4-(4-methoxyphenyl)nicotinaldehyde |

This selective reactivity allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the 4-position, making this compound a potentially valuable building block in the synthesis of complex molecules. Subsequent modification of the aldehyde and the remaining fluoro group could then be explored to further elaborate the molecular structure.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orgdalalinstitute.com In this compound, the pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which facilitates nucleophilic attack. wikipedia.org The presence of the electron-withdrawing aldehyde group further activates the ring towards SNAr.

The generally accepted mechanism for SNAr reactions proceeds in two steps: libretexts.orgsemanticscholar.org

Nucleophilic Addition: The nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the Leaving Group: The leaving group (in this case, fluoride (B91410) or iodide) is expelled, restoring the aromaticity of the ring. libretexts.org

For this compound, the fluorine atom at the 6-position is a potential site for SNAr. Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. nih.gov The iodide at the 4-position can also be a leaving group. The relative reactivity of the C-F versus C-I bond towards SNAr would depend on the specific nucleophile and reaction conditions. Generally, electron-withdrawing groups positioned ortho or para to the leaving group stabilize the Meisenheimer intermediate, thus accelerating the reaction. libretexts.orgdalalinstitute.com

A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amines, respectively. nih.gov

| Feature | Description |

| Substrate | This compound |

| Nucleophiles | Alkoxides (RO⁻), Thiolates (RS⁻), Amines (R₂NH), etc. |

| Leaving Group | Fluoride (F⁻) or Iodide (I⁻) |

| Key Intermediate | Meisenheimer Complex (resonance-stabilized carbanion) |

| Product | Substituted nicotin-aldehyde derivative |

Reactions with Organometallic Reagents (e.g., Lithium, Magnesium, Zinc, Zirconium)

Organometallic reagents, such as organolithium and Grignard (organomagnesium) reagents, are strong nucleophiles and bases. libretexts.orglibretexts.org Their reaction with this compound can proceed via several pathways.

The primary site of reaction is the electrophilic carbon of the aldehyde group. libretexts.org Nucleophilic addition of an organometallic reagent to the aldehyde will, after an aqueous workup, yield a secondary alcohol. youtube.com

Alternatively, halogen-metal exchange can occur, particularly with the more reactive carbon-iodine bond. Treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures could lead to the formation of a 6-fluoro-4-lithio-nicotinaldehyde species. This in-situ generated organolithium compound can then be trapped with various electrophiles.

The reactivity of organometallic reagents is summarized below:

| Organometallic Reagent | Primary Reaction Pathway | Product (after workup) |

| Organolithium (RLi) | Nucleophilic addition to the aldehyde or Halogen-metal exchange | Secondary alcohol or Product of electrophilic trapping |

| Grignard (RMgX) | Nucleophilic addition to the aldehyde | Secondary alcohol |

| Organozinc (R₂Zn) | Generally less reactive than Grignar reagents, can show higher chemoselectivity. nih.gov | Secondary alcohol |

| Organozirconium | Can be used in various C-C bond-forming reactions. | Depends on the specific reaction. |

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.org This makes the nitrogen atom basic and nucleophilic.

Chemical Reactivity and Mechanistic Investigations of 6 Fluoro 4 Iodonicotinaldehyde

Applications of 6 Fluoro 4 Iodonicotinaldehyde in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

In the construction of intricate molecular frameworks, chemists rely on versatile building blocks that offer multiple, selectively addressable reaction sites. fluorochem.co.uk 6-Fluoro-4-iodonicotinaldehyde is an exemplary building block, providing three orthogonal points for chemical modification, which enables the assembly of sophisticated molecular architectures. rsc.orgresearchgate.net

The aldehyde group serves as a classical handle for carbon-chain extension through reactions such as Wittig olefination, aldol (B89426) condensations, and reductive aminations. The pyridine (B92270) ring itself is a prevalent core structure in medicinal chemistry. The true versatility of this compound, however, lies in the differing reactivity of the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds.

The C-I bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 4-position of the pyridine ring. For example, Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions can be performed selectively at the C-I position without disturbing the more robust C-F bond. This selective reactivity is crucial for the controlled, stepwise construction of complex molecules. fluorochem.co.uk The introduction of fluorine-containing building blocks is a significant strategy for creating value-added compounds. mdpi.com

Table 1: Potential Cross-Coupling Reactions at the C-I Position

| Reaction Name | Coupling Partner | Bond Formed | Introduced Fragment |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Aryl, Heteroaryl, Alkyl |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C (sp) | Alkynyl group |

| Heck Coupling | Alkene (e.g., CH₂=CHR) | C-C (sp²) | Alkenyl group |

| Stille Coupling | Organostannane Reagent (e.g., R-SnBu₃) | C-C | Aryl, Vinyl, Alkyl |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | C-N | Amino group |

Role in Heterocyclic Synthesis and Functionalization

Heterocyclic compounds are foundational to pharmaceutical and agrochemical research. ethernet.edu.et this compound is not only a heterocycle itself but also a key starting material for the synthesis and modification of other heterocyclic systems. d-nb.info

The aldehyde functionality can be utilized in condensation reactions with various dinucleophiles to construct new fused or appended rings. For instance, reaction with hydrazines can yield pyrazole (B372694) derivatives, while reaction with β-ketoesters in a Hantzsch-type synthesis could lead to new dihydropyridine (B1217469) rings.

More significantly, the C-I bond is a gateway for the functionalization of the pyridine core. d-nb.inforsc.org Through cross-coupling reactions, other heterocyclic motifs can be directly attached at the 4-position, creating complex bi-heterocyclic systems. The electron-withdrawing nature of the fluorine atom and the aldehyde group influences the reactivity of the pyridine ring, potentially directing further substitutions or modifying the pKa of the ring nitrogen. This modulation is critical when designing molecules to interact with specific biological targets. The development of methods to functionalize pyridine rings remains a highly desirable goal in synthetic chemistry. d-nb.info

Precursor in Multistep Synthesis of Bioactive Chemical Scaffolds

The creation of novel bioactive molecules often requires multistep synthetic sequences starting from highly functionalized precursors. nih.govmdpi.com this compound is an ideal precursor for generating libraries of compounds for drug discovery. nih.gov Its three functional groups allow for a divergent synthetic approach, where a common intermediate is used to produce a wide array of structurally diverse analogs.

The fluorine atom is a particularly valued feature in medicinal chemistry. Its incorporation into a drug candidate can significantly enhance metabolic stability, binding affinity, and lipophilicity. nih.gov Starting a synthesis with a fluorine atom already in place, as with this compound, is often more efficient than attempting to introduce it at a later stage.

A typical synthetic sequence might involve:

Modification of the aldehyde group (e.g., conversion to an alcohol, oxime, or imine).

A cross-coupling reaction at the C-I position to introduce a key structural element.

Further functionalization of the newly introduced group or the pyridine nitrogen.

This stepwise approach allows for the systematic exploration of the chemical space around the fluorinated pyridine scaffold, accelerating the identification of potent and selective bioactive compounds. nih.gov

Application in Asymmetric Catalysis and Chiral Auxiliary Strategies

A fascinating application for chiral aldehydes and their derivatives is in the field of asymmetric autocatalysis, most famously exemplified by the Soai reaction. wikipedia.org The Soai reaction involves the diisopropylzinc (B128070) alkylation of pyrimidine-5-carbaldehyde (B119791), where the chiral product alcohol acts as a catalyst for its own formation, leading to dramatic amplification of enantiomeric excess. wikipedia.orgnih.gov

Table 2: The Soai Reaction - Key Characteristics

| Feature | Description |

|---|---|

| Reaction Type | Asymmetric alkylation of an aldehyde with a dialkylzinc reagent. |

| Key Substrate | Typically a pyrimidine-5-carbaldehyde or related heteroaromatic aldehyde. wikipedia.org |

| Defining Feature | Asymmetric Autocatalysis : The chiral product catalyzes its own formation. nih.gov |

| Outcome | Significant amplification of a small initial enantiomeric excess to produce a nearly enantiopure product. wikipedia.org |

| Significance | Studied as a model for the origin of biological homochirality. |

Strategies for Late-Stage Functionalization (LSF)

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of its synthesis. nih.govwuxiapptec.com This allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without having to redesign the entire synthetic route. This compound is an excellent substrate for LSF, primarily due to the reactivity of its C-I bond.

The C-I bond is significantly weaker than C-Br, C-Cl, and C-H bonds, making it highly susceptible to selective activation by transition metal catalysts. This allows for the precise introduction of a wide variety of functional groups at the 4-position, even in the presence of other potentially reactive sites. This is a key advantage of LSF, enabling chemists to diversify lead structures under mild conditions. wuxiapptec.com For instance, a complex intermediate containing the 6-fluoro-4-iodonicotinoyl moiety could be subjected to different coupling partners (boronic acids, amines, alkynes) in a parallel synthesis format to quickly generate a library of derivatives.

Furthermore, LSF is not limited to C-C or C-N bond formation. Methods have been developed for the late-stage conversion of C-I bonds to C-F bonds, providing an alternative route to fluorinated compounds. nih.gov This highlights the versatility of the iodo group as a synthetic handle that can be replaced with a multitude of other atoms or groups at a late, value-adding stage of a synthesis. researchgate.netresearchgate.net

Table 3: Late-Stage Functionalization Strategies for the C-I Bond

| LSF Transformation | Reagents/Catalyst | Introduced Functionality |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst | Aryl/Heteroaryl group |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst | Alkynyl group |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst | Amino group |

| Photoredox-mediated Alkylation | Alkyl radical precursor, photocatalyst | Alkyl group |

| Trifluoromethylation | "CF₃" source, catalyst | Trifluoromethyl group |

| Fluorination | Fluoride (B91410) source, catalyst | Fluorine atom nih.gov |

Role of 6 Fluoro 4 Iodonicotinaldehyde in Medicinal Chemistry and Drug Discovery

As a Key Intermediate for the Synthesis of Pharmaceutical Leads and Candidates

6-Fluoro-4-iodonicotinaldehyde serves as a crucial building block in the synthesis of a variety of pharmaceutical leads and drug candidates. sincerechemical.comguidechem.com Its unique structure, featuring a pyridine (B92270) ring substituted with fluoro, iodo, and aldehyde functional groups, provides a versatile scaffold for the construction of complex molecules with diverse biological activities. guidechem.com The presence of the iodine atom allows for various cross-coupling reactions, enabling the introduction of different aryl or alkyl groups, while the aldehyde functionality can be readily transformed into other chemical moieties. This adaptability makes it a valuable starting material in the creation of novel therapeutic agents. beilstein-journals.org

The utility of this intermediate is highlighted in the synthesis of compounds targeting a range of diseases. For instance, it is a precursor in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in cancer immunotherapy. nih.gov Furthermore, its derivatives have been explored as potential treatments for neurological and psychiatric disorders by targeting specific receptors in the central nervous system. nih.govmdpi.com

The strategic importance of such intermediates is underscored by the pharmaceutical industry's reliance on cost-effective and efficient synthetic routes to produce active pharmaceutical ingredients (APIs). pharma-dept.gov.in The availability and reactivity of compounds like this compound are critical for the rapid generation of compound libraries for high-throughput screening and lead optimization.

Table 1: Applications of this compound as a Synthetic Intermediate

| Therapeutic Area | Target | Example Application |

| Oncology | IDO1/TDO | Synthesis of dual inhibitors for cancer immunotherapy nih.gov |

| Neurology | Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2) | Development of ligands for neuropsychiatric disorders nih.govmdpi.com |

| Neurology | Sodium Channels | Synthesis of activators for conditions like epilepsy google.comnih.gov |

Design and Synthesis of Pyridine-Based Therapeutic Agents

The pyridine core of this compound is a common feature in many therapeutic agents. Its presence influences the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for drug efficacy.

Development of Sodium Channel Activators

Voltage-gated sodium channels (NaV) are essential for the generation and propagation of action potentials in excitable cells. nih.gov Modulators of these channels have been successfully used as anticonvulsants and local anesthetics. nih.gov More recently, activators of specific sodium channel subtypes, such as NaV1.1, have emerged as a potential therapeutic strategy for certain forms of epilepsy, like Dravet syndrome. opnme.com

In this context, this compound has been utilized as a key starting material in the synthesis of novel sodium channel activators. google.com For example, a patent describes the use of 2-fluoro-4-iodonicotinaldehyde in the preparation of pyridine derivatives that act as sodium channel activators. google.com The synthetic route involves a Suzuki coupling reaction to replace the iodine atom with a phenyl group, followed by further modifications to introduce other desired functionalities. google.com

Ligands for Specific Biological Targets (e.g., Metabotropic Glutamate Receptor 2)

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a modulatory role in synaptic transmission and neuronal excitability. mdpi.com Among the eight subtypes, mGluR2 has been identified as a promising target for the treatment of various central nervous system disorders, including anxiety, schizophrenia, and Parkinson's disease. nih.govnih.gov

The development of selective ligands for mGluR2, particularly positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs), is an active area of research. nih.govbiorxiv.org this compound and its analogs have been instrumental in the synthesis of potent and selective mGluR2 ligands. nih.gov For instance, research has detailed the synthesis of mGluR2 NAMs where a related compound, 2,6-dichloro-4-iodonicotinaldehyde, undergoes a series of reactions, including a Suzuki coupling, to yield the final therapeutic candidates. nih.gov These studies demonstrate the utility of the halo-substituted nicotinaldehyde scaffold in creating molecules that can effectively modulate mGluR2 activity. nih.gov

Table 2: this compound in the Synthesis of mGluR2 Ligands

| Ligand Type | Synthetic Strategy | Resulting Compound Class |

| Negative Allosteric Modulator (NAM) | Suzuki coupling of a di-chloro-iodo-nicotinaldehyde derivative | Pyrano[2,3-b]pyridine-7-carboxamides nih.gov |

Scaffolds for Enzyme Inhibitors and Modulators

The pyridine framework derived from this compound is a valuable scaffold for designing enzyme inhibitors and modulators. The ability to introduce diverse substituents at various positions of the pyridine ring allows for the fine-tuning of interactions with the enzyme's active site or allosteric sites.

One notable application is in the development of dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two enzymes that play a critical role in tumor immune evasion. nih.gov A study on 1-aryl-1H-naphtho[2,3-d] nih.govbldpharm.comfluorochem.co.uktriazole-4,9-dione derivatives as IDO1/TDO dual inhibitors highlights the importance of the substituted phenyl ring, which can be introduced via coupling reactions with intermediates like this compound. nih.gov The substitution pattern on the phenyl ring, including the presence of a fluorine atom, was found to be crucial for the inhibitory potency. nih.gov

Furthermore, the versatility of the aldehyde group allows for its conversion into various functional groups that can act as pharmacophores or participate in key binding interactions with the target enzyme. nih.govsioc-journal.cn This makes the parent aldehyde an important starting point for generating a library of potential enzyme inhibitors for screening and optimization. ajol.info

Application in Prodrug Design and Optimization Strategies

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of a drug molecule, such as poor solubility, low permeability, or rapid metabolism. mdpi.combohrium.com The approach involves chemically modifying the active drug to form an inactive or less active derivative (the prodrug), which is then converted back to the active form in the body. mdpi.com

While direct examples of this compound in prodrug design are not extensively documented in the provided search results, the chemical functionalities present in its derivatives offer potential handles for prodrug strategies. For instance, hydroxyl or amino groups introduced during the synthesis of therapeutic agents from this intermediate could be esterified or carbamylated to create more lipophilic prodrugs with improved oral absorption. nih.gov

The ultimate goal of prodrug design is to improve the pharmacokinetic profile and therapeutic index of a drug. For example, a study on para-aminosalicylic acid (PAS) analogs explored the use of ester prodrugs to enhance oral exposure. nih.gov Similarly, derivatives of this compound containing suitable functional groups could be modified to create prodrugs that are selectively activated at the target site, thereby reducing systemic toxicity.

Exploration of Structure-Activity Relationships (SAR) and Ligand Efficiency

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. publons.comchemisgroup.us They involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. nih.gov The insights gained from SAR studies guide the design of more potent and selective drug candidates. mdpi.com

The trifunctional nature of this compound makes it an excellent tool for SAR exploration. The iodine atom can be readily replaced with a wide variety of substituents using cross-coupling reactions, allowing for the investigation of the effect of different groups at this position. nih.gov The fluorine atom can also be strategically placed to influence the electronic properties and metabolic stability of the molecule. nih.gov The aldehyde group provides a reactive handle for a multitude of chemical transformations, enabling the exploration of different linkers and pharmacophoric groups. nih.gov

Ligand efficiency (LE) is a key metric used in drug discovery to assess the binding energy per atom of a ligand. It helps in identifying small, efficient fragments that can be elaborated into more potent drug candidates. The systematic modification of the this compound scaffold and the evaluation of the resulting compounds' potencies and LE values can provide valuable information for optimizing lead compounds.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6-Fluoro-4-iodonicotinaldehyde, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of the hydrogen atoms. In a typical ¹H NMR spectrum of a substituted pyridine (B92270), the aromatic protons resonate in a characteristic downfield region. For this compound, the aldehyde proton would be expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the pyridine ring will exhibit chemical shifts influenced by the electronegative fluorine atom and the bulky iodine atom. The proton at position 2 would likely be the most downfield of the ring protons, appearing as a singlet. The proton at position 5 would be expected to show coupling to the adjacent fluorine atom, resulting in a doublet.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. bhu.ac.inoregonstate.edu The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. libretexts.org The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position, typically between 180-200 ppm. libretexts.org The carbon atoms of the pyridine ring will have their chemical shifts influenced by the substituents. The carbon bonded to the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), while the other carbons will show smaller, long-range couplings. bhu.ac.influorine1.ru The carbon bearing the iodine atom (C-4) will also have a characteristic chemical shift.

A representative, though not specific to this exact molecule, ¹³C NMR spectrum of a related fluorinated pyridine derivative shows signals across the aromatic region, with the carbon attached to fluorine exhibiting a distinct splitting pattern due to C-F coupling. fluorine1.ru

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.5 - 10.5 | 185 - 195 |

| H-2 | 8.5 - 9.0 | - |

| C-2 | - | 150 - 155 |

| C-3 | - | 120 - 125 |

| C-4 | - | 95 - 105 |

| H-5 | 7.5 - 8.0 | - |

| C-5 | - | 110 - 115 (with J-coupling to F) |

| C-6 | - | 160 - 165 (with large ¹JCF) |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov Given that ¹⁹F has a natural abundance of 100% and a high magnetogyric ratio, it provides strong and easily detectable NMR signals. nih.gov The chemical shift of the fluorine atom in this compound will be indicative of its electronic environment on the pyridine ring. The ¹⁹F spectrum would likely show a doublet due to coupling with the adjacent proton at the 5-position. The value of this coupling constant (³JHF) provides further structural confirmation. The chemical shifts in ¹⁹F NMR are typically referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu The specific chemical shift can be influenced by solvent effects. fluorine1.ru

To simplify complex NMR spectra and extract precise coupling constant information, advanced techniques like pure shift NMR can be employed. rsc.orgnih.govresearchgate.net These methods are particularly useful for analyzing molecules with extensive scalar couplings, such as those containing fluorine. nih.govmanchester.ac.uk Pure shift NMR experiments can suppress homonuclear (¹H-¹H) couplings, resulting in a spectrum where each proton signal appears as a singlet, simplifying analysis. rsc.orgmanchester.ac.uk For this compound, a pure shift ¹H NMR experiment would collapse the multiplet for H-5 into a singlet, allowing for a more accurate determination of its chemical shift. Furthermore, specialized pure shift experiments can be designed to selectively observe heteronuclear couplings, such as ¹H-¹⁹F couplings, providing a clear and direct measurement of these important structural parameters. rsc.org

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as assessing its purity. lcms.cznih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. unipv.itbiorxiv.org This precision allows for the determination of the elemental formula of this compound with a high degree of confidence. The measured mass is compared to the calculated exact mass based on the atomic masses of the most abundant isotopes of carbon, hydrogen, fluorine, iodine, nitrogen, and oxygen. The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion peak.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 265.9394 |

Calculated for C₆H₄FINO⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.comlcms.cz This technique is invaluable for assessing the purity of a sample of this compound. lcms.cz The sample is first passed through an HPLC column, which separates the target compound from any impurities. The eluent from the column is then introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the confirmation of the molecular weight of the main peak corresponding to this compound and the identification of any impurities based on their mass-to-charge ratios. LC-MS is a highly sensitive technique capable of detecting even trace levels of impurities. sigmaaldrich.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation, it causes a change in its dipole moment, leading to an IR spectrum. Conversely, Raman spectroscopy detects the light scattered from a molecule when illuminated by a laser, with spectral peaks corresponding to vibrations that alter the molecule's polarizability.

For this compound, a detailed analysis would involve:

IR Spectroscopy: Identifying characteristic absorption bands. Key vibrations would include the C=O stretching of the aldehyde group, C-F stretching, C-I stretching, and various vibrations associated with the fluorinated pyridine ring.

Raman Spectroscopy: Providing complementary information. Due to selection rules, some vibrations may be strong in Raman and weak or absent in IR, or vice-versa. This is particularly useful for analyzing the skeletal vibrations of the aromatic ring.

A comprehensive study would present a data table of experimental and theoretically calculated vibrational frequencies, along with their assignments to specific vibrational modes (e.g., stretching, bending).

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is produced, which can be mathematically decoded to yield a detailed model of the crystal structure. This includes bond lengths, bond angles, and the packing of molecules in the crystal lattice.

For this compound, a single-crystal XRD analysis would provide:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom (C, H, N, O, F, I) in the asymmetric unit.

Intermolecular Interactions: Revealing how molecules are arranged and interact with each other in the solid state, such as through halogen bonding or π-stacking.

This data is typically presented in a standardized crystallographic information file (CIF) and summarized in tables within a publication.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into molecular properties and behavior, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and ConformationDensity Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is routinely used to predict molecular geometries, energies, and electronic properties. For this compound, DFT calculations would be employed to:

Optimize the molecular geometry to find its most stable conformation.

Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to understand its electronic reactivity and spectroscopic properties.

Generate a theoretical vibrational spectrum to aid in the assignment of experimental IR and Raman data.

Molecular Dynamics Simulations and Conformational AnalysisMolecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique allows for the exploration of a molecule's conformational landscape and dynamic behavior. An MD study on this compound could:

Simulate the molecule's behavior in different environments, such as in a solvent or in the solid state.

Analyze the flexibility of the molecule and the rotational barrier of the aldehyde group.

Provide insights into how the molecule interacts with other molecules or biological targets.

Quantum Chemical Topology Analysis (e.g., AIM, NCI-RDG, ELF, LOL)These advanced computational methods are used to analyze the electron density to characterize chemical bonding and non-covalent interactions (NCI).

Atoms in Molecules (AIM): Defines atomic boundaries and characterizes bond paths and bond critical points.

Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG): Visually reveals the location and nature of weak interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which are crucial for understanding supramolecular structures.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Map the regions of electron localization in a molecule, providing a visual representation of chemical bonds and lone pairs.

Reaction Mechanism Elucidation through Computational ModelingComputational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely mechanism for a given transformation. For this compound, this could involve:

Modeling its synthesis to optimize reaction conditions.

Simulating its reaction with a nucleophile to understand the reactivity of the aldehyde group.

Calculating the activation energies for different potential reaction pathways to predict the major product.

Without access to published research specifically on this compound, the detailed data tables and specific research findings required for this article cannot be provided.

Derivatization Strategies for 6 Fluoro 4 Iodonicotinaldehyde

Formation of Oximes and Hydrazones for Chemical Modification and Analysis

The aldehyde group of 6-Fluoro-4-iodonicotinaldehyde readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are fundamental in organic chemistry for both synthesis and analysis. wikipedia.org

The general mechanism involves the nucleophilic attack of the nitrogen atom from hydroxylamine or hydrazine on the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by dehydration, typically under mildly acidic conditions, to yield the C=N double bond of the oxime or hydrazone. nih.gov The reaction is reversible and the stability of the resulting product can be influenced by pH. nih.gov

Oxime Formation: Reacting this compound with hydroxylamine (NH₂OH) yields the corresponding this compound oxime. This transformation converts the aldehyde into a more stable oxime functional group, which can be useful in multi-step syntheses or to introduce a nucleophilic oxygen atom.

Hydrazone Formation: Similarly, reaction with hydrazine (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. Hydrazone formation is a particularly versatile strategy. For instance, using a hydrazine derivative that contains a fluorescent tag, such as 7-hydrazino-4-methylcoumarin, allows for the creation of a fluorescently labeled version of the original aldehyde. nih.gov This is highly valuable for analytical applications where enhanced detection sensitivity is required. nih.gov Furthermore, chemoselective hydrazone formation with radiolabeled aldehydes is a key strategy in the synthesis of PET imaging agents, a principle applicable to creating detectable derivatives of this compound. nih.gov

The table below summarizes these derivatization reactions.

| Reactant | Product Type | General Structure of Product | Purpose |

| Hydroxylamine (NH₂OH) | Oxime | Chemical Modification | |

| Hydrazine (R-NHNH₂) | Hydrazone | Chemical Modification, Analysis |

Acylal Formation and Other Protecting Group Chemistry for the Aldehyde Functionality

In the course of a multi-step synthesis, it is often necessary to protect the highly reactive aldehyde group to prevent it from reacting under conditions intended to modify other parts of the molecule. organic-chemistry.orgweebly.com This is achieved by converting the aldehyde into a less reactive functional group, known as a protecting group, which can be cleanly removed later to regenerate the aldehyde. sigmaaldrich.com

A common strategy for protecting aldehydes is the formation of acetals. This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic acetal (B89532) is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents.

While direct literature on acylal formation for this compound is scarce, this strategy involves reacting the aldehyde with a carboxylic anhydride (B1165640) in the presence of a Lewis acid. The resulting acylal (a geminal diacetate) serves a similar protective function as an acetal.

| Protecting Group Strategy | Reagents | Protected Form | Key Features |

| Acetal Formation | Ethylene Glycol, Acid Catalyst | Cyclic Acetal | Stable to basic and nucleophilic conditions. |

| Acylal Formation | Acetic Anhydride, Lewis Acid | Geminal Diacetate | Alternative to acetals for aldehyde protection. |

Strategies for Analytical Detection Enhancement

Enhancing the analytical detection of this compound or its metabolites is crucial for research and development. Derivatization of the aldehyde functionality is a primary method to achieve this, by introducing moieties that are easily detectable by common analytical techniques like HPLC with fluorescence or UV-Vis detection, or mass spectrometry.

This approach often overlaps with the formation of hydrazones and oximes, where the derivatizing agent contains a chromophore, a fluorophore, or a mass tag. nih.gov

Fluorescence Labeling: Reaction with a fluorescent hydrazine, such as dansyl hydrazine or the previously mentioned 7-hydrazino-4-methylcoumarin, creates a highly fluorescent hydrazone. nih.gov This allows for quantification at very low concentrations using fluorescence detectors. Another approach involves using labeling reagents like 4-Fluoro-7-nitrobenzofurazan (NBD-F), which reacts with primary and secondary amines but illustrates the principle of introducing a highly fluorescent tag for HPLC analysis. dojindo.com

UV-Vis Detection Enhancement: Attaching a chromophore—a molecule that absorbs light strongly in the UV-Vis spectrum—can significantly improve detection limits with standard HPLC-UV detectors. Phenylhydrazine is a simple example of such a derivatizing agent.

Radiolabeling: For ultimate sensitivity in biological systems, the aldehyde can be derivatized with a radiolabeled agent. For example, reacting it with a hydrazine or aminooxy-functionalized molecule containing a radioisotope like Carbon-14 or Tritium would allow for detection via radiometric methods. The principles of labeling peptides with ¹⁸F-labeled aldehydes for PET imaging demonstrate the power of this approach. nih.gov

| Detection Method | Derivatization Strategy | Example Reagent |

| HPLC-Fluorescence | Formation of a fluorescent hydrazone | 7-hydrazino-4-methylcoumarin nih.gov |

| HPLC-UV | Formation of a UV-active hydrazone | Phenylhydrazine |

| Radiometric Detection/PET | Formation of a radiolabeled hydrazone/oxime | ¹⁸F-labeled hydrazine/aminooxy compound nih.gov |

Modification for Bioconjugation and Chemical Probe Development

The functional groups of this compound make it an interesting scaffold for the development of more complex molecules like bioconjugates and chemical probes.

Bioconjugation: Bioconjugation is the covalent linking of two molecules, at least one of which is a biomolecule. The aldehyde group is particularly useful for this purpose through the formation of oxime or hydrazone linkages. nih.gov These reactions are often described as "click chemistry" due to their high efficiency and selectivity under physiological conditions (aqueous environment, neutral pH). nih.gov An aminooxy- or hydrazine-functionalized biomolecule (like a peptide, protein, or antibody) can be selectively reacted with the aldehyde of this compound to form a stable conjugate. nih.govbeilstein-journals.org This strategy is widely used to attach small molecules to larger biological entities for various applications, including diagnostics and therapeutics. beilstein-journals.org

Chemical Probe Development: A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells and organisms. snv63.rupromega.co.uknih.gov this compound can serve as a starting point or fragment for creating such probes.

The aldehyde can be used to link the molecule to other chemical fragments or to a reporter tag.

The iodine atom is a key functional group for modification. It can be readily replaced through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the introduction of a wide variety of other chemical groups to explore the structure-activity relationship (SAR) and optimize binding to a biological target. nih.govnih.gov

The fluoro substituent can enhance metabolic stability and binding affinity to the target protein through favorable electronic interactions.

By combining these derivatization strategies, this compound can be elaborated into a potent and selective chemical probe for biological research. chemicalprobes.orgchemicalprobes.org

Future Perspectives in 6 Fluoro 4 Iodonicotinaldehyde Research

Emerging Synthetic Methodologies and Sustainable Synthesis

Future research on the synthesis of 6-Fluoro-4-iodonicotinaldehyde and its derivatives is expected to be heavily influenced by the principles of green and sustainable chemistry. The focus will likely shift from traditional multi-step batch processes to more efficient and environmentally benign methodologies.

Photocatalysis and Electrocatalysis: Emerging trends in pyridine (B92270) synthesis involve the use of photocatalysis and electrocatalysis. numberanalytics.com These methods often proceed under mild conditions and can offer high selectivity, reducing the need for harsh reagents and high temperatures. numberanalytics.com Future studies could explore the use of visible-light photocatalysis for the construction or further functionalization of the this compound scaffold, potentially through radical-mediated pathways. nih.govnih.govacs.orgsioc.ac.cn

Flow Chemistry: Continuous flow chemistry is another area poised to impact the synthesis of complex pyridines. numberanalytics.comrsc.org The advantages of flow reactors, such as enhanced heat and mass transfer, reduced reaction times, and improved safety, are particularly relevant for handling potentially hazardous reagents or exothermic reactions. numberanalytics.comthieme-connect.comnih.govbeilstein-journals.org The development of a continuous flow process for the synthesis of this compound could enable safer and more scalable production. rsc.org

Sustainable Feedstocks: A broader future direction in pyridine synthesis involves the exploration of biomass-derived starting materials. numberanalytics.com While the direct synthesis of a complex molecule like this compound from biomass is a long-term goal, research into converting biomass-derived aldehydes and other precursors into functionalized pyridines is a growing field. numberanalytics.com Furthermore, the use of greener solvents like polyethylene (B3416737) glycol (PEG) in reactions such as formylation is gaining traction. tandfonline.comresearchgate.net

| Methodology | Potential Advantages for this compound Synthesis |

| Photocatalysis | Mild reaction conditions, high selectivity, access to novel reaction pathways. numberanalytics.comnih.govnih.govacs.orgsioc.ac.cn |

| Electrocatalysis | Use of electricity as a clean reagent, potential for unique transformations. numberanalytics.com |

| Flow Chemistry | Improved safety, scalability, and efficiency of reactions. numberanalytics.comrsc.orgthieme-connect.comnih.govbeilstein-journals.org |

| Biomass-derived materials | Increased sustainability and reduced reliance on fossil fuels. numberanalytics.com |

| Green Solvents (e.g., PEG) | Reduced toxicity, biodegradability, and potential for reuse. tandfonline.comresearchgate.net |

Development of Novel Catalytic Transformations

The iodo and fluoro substituents on the pyridine ring of this compound serve as valuable handles for a variety of catalytic transformations, allowing for the introduction of molecular complexity.

Cross-Coupling Reactions: The iodine atom at the C4 position is particularly well-suited for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, to introduce new aryl or heteroaryl groups. researchgate.net Future research will likely focus on expanding the scope of these coupling reactions to include a wider range of coupling partners and on developing more active and robust catalyst systems, including those based on nickel. acs.orgresearchgate.net The aldehyde group can also be a precursor for further transformations. researchgate.netmdpi.com

C-H Bond Activation: Direct C-H bond activation is a powerful tool for the functionalization of heterocycles, as it avoids the need for pre-functionalized starting materials. rsc.orgnih.gov Research into the regioselective C-H activation of fluoropyridines is an active area. acs.orgox.ac.ukacs.org Future studies on this compound could explore the selective catalytic functionalization of the C-H bond at the C2 or C5 position, guided by the electronic effects of the existing substituents. The fluorine atom is known to influence the regioselectivity of C-H activation in fluoroaromatic compounds. acs.orgox.ac.ukacs.orgnih.gov

Novel Catalytic Cycles: The development of entirely new catalytic cycles involving pyridine derivatives is an exciting frontier. For instance, the formation of N-boryl pyridyl anion intermediates has been shown to enable umpolung reactivity of the pyridine ring, opening up new avenues for catalysis and transformation. nih.gov Applying such concepts to this compound could lead to unprecedented chemical transformations. Iodine itself can also act as a catalyst in the synthesis of related heterocyclic systems. rsc.orgresearchgate.netacs.orgrsc.org

| Transformation | Position on Pyridine Ring | Potential Outcome |

| Cross-Coupling | C4 (Iodo group) | Introduction of diverse aryl, heteroaryl, or alkyl groups. researchgate.net |

| C-H Activation | C2, C5 | Direct introduction of new functional groups without pre-functionalization. acs.orgox.ac.ukacs.orgnih.gov |

| Aldehyde Modification | C3 | Conversion to other functional groups (e.g., alcohols, amines, nitriles). acs.orgorganic-chemistry.org |

Advanced Applications in Chemical Biology and Material Science

The unique combination of functional groups in this compound makes it a promising candidate for applications in both chemical biology and material science.

Chemical Biology: Fluorinated and iodinated heterocycles are of great interest in medicinal chemistry and chemical biology. mdpi.comacs.org The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. nih.gov The aldehyde group provides a reactive handle for bioconjugation, allowing the molecule to be attached to proteins or other biomolecules to create chemical probes. The iodo group can be used for the introduction of radiolabels for imaging applications or as a heavy atom for X-ray crystallography studies of protein-ligand complexes. Future research could involve using this compound as a scaffold to develop inhibitors for enzymes or probes to study biological processes.

Material Science: Pyridine-containing molecules are used in the development of organic materials with interesting optical and electronic properties. mdpi.comresearchgate.net The high electronegativity of the fluorine atom and the polarizability of the iodine atom in this compound can be exploited to tune the electronic properties of new materials. mdpi.com It could serve as a building block for the synthesis of novel fluoropolymers, liquid crystals, or organic light-emitting diode (OLED) materials. The reactivity of the aldehyde and iodo groups allows for its incorporation into larger polymeric structures. researchgate.net

Integration with Machine Learning and Artificial Intelligence in Molecular Design

The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize molecular design and synthesis. chemrxiv.orgigi-global.com These computational tools can accelerate the discovery and optimization of molecules like this compound and their derivatives.

Predictive Modeling: Machine learning models can be trained to predict the outcomes of chemical reactions, including the reactivity of different sites on a molecule. chemrxiv.org This could be applied to predict the regioselectivity of further functionalization of this compound, saving significant experimental time and resources. Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict the physicochemical properties of its derivatives. researchgate.net

In Silico Screening and De Novo Design: AI algorithms can be used for the in silico screening of virtual libraries of compounds derived from this compound to identify candidates with desired biological activities or material properties. nih.govrsc.orgmdpi.com Furthermore, generative models can be employed for the de novo design of entirely new molecules based on this scaffold, optimized for specific targets or functions.

| AI/ML Application | Relevance to this compound Research |

| Predictive Reaction Modeling | Predicting regioselectivity and yield of further functionalization reactions. chemrxiv.org |

| QSPR Modeling | Predicting properties like solubility, and binding affinity of derivatives. researchgate.net |

| In Silico Screening | Virtually testing derivatives for potential applications in medicine or materials. nih.govrsc.orgmdpi.com |

| De Novo Design | Generating novel molecular structures with optimized properties based on the core scaffold. |

| Retrosynthesis Planning | Designing efficient synthetic routes to complex target molecules. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-4-iodonicotinaldehyde, and what analytical techniques validate its purity?

- Methodological Answer : A common approach involves halogenation of nicotinaldehyde derivatives using iodine monochloride (ICl) in a fluorinated solvent system. Post-synthesis, purity can be confirmed via high-performance liquid chromatography (HPLC) coupled with UV detection at 254 nm. Aldehyde-specific derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection sensitivity . Structural validation should include NMR (to confirm fluorine substitution) and NMR (to identify the aldehyde proton at ~10 ppm). Mass spectrometry (HRMS) is critical for verifying molecular ion peaks and isotopic patterns due to iodine () .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Always use nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Waste must be segregated into halogenated organic waste containers and disposed of via licensed hazardous waste services. Emergency rinsing stations and spill kits should be accessible. Refer to precautionary codes such as P303+P313 (skin contact) and P305+P351+P338 (eye exposure) for incident response .

Q. How can researchers optimize the stability of this compound during storage?

- Methodological Answer : Store the compound in amber glass vials under inert gas (e.g., argon) at –20°C to minimize photodegradation and oxidation. Periodically assess stability via thin-layer chromatography (TLC) using silica plates and a hexane:ethyl acetate (7:3) mobile phase. Degradation products, such as iodine-free derivatives, can be identified via comparative NMR analysis .

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom at the 6-position increases the electrophilicity of the aldehyde group, facilitating nucleophilic additions. Meanwhile, the iodine at the 4-position serves as a leaving group in Suzuki-Miyaura couplings. To study this, compare reaction rates with non-halogenated analogs using kinetic experiments (e.g., monitoring via in-situ IR spectroscopy). Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and transition states .

Q. How should researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

- Methodological Answer : Discrepancies may arise from solvent polarity, catalyst loading, or trace moisture. Design a controlled study varying these parameters:

- Table 1 : Yield Comparison Under Different Conditions

| Solvent | Catalyst (mol%) | Yield (%) |

|---|---|---|

| DMF | Pd(PPh) (5) | 72 |

| THF | Pd(OAc) (2) | 58 |

- Use ANOVA to identify statistically significant factors. Replicate experiments ≥3 times to ensure reproducibility .

Q. What computational strategies are effective for predicting the spectroscopic properties of this compound?

- Methodological Answer : Employ Gaussian or ORCA software to simulate and NMR chemical shifts. Use the gauge-including atomic orbital (GIAO) method with a solvent model (e.g., PCM for DMSO). For UV-Vis spectra, time-dependent DFT (TD-DFT) at the CAM-B3LYP/def2-TZVP level predicts electronic transitions. Validate results against experimental data from PubChem or peer-reviewed studies .

Q. How can researchers design experiments to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer : Perform aerobic/anaerobic biodegradation assays using soil or activated sludge samples. Monitor intermediates via LC-MS/MS and quantify iodine release via ion chromatography. Toxicity can be assessed using Daphnia magna or Vibrio fischeri bioassays. Compare results with regulatory thresholds (e.g., EPA guidelines) to evaluate ecological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.